![molecular formula C17H14FN7O B12172303 (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12172303.png)
(4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a triazolopyridazine moiety, and a pyrazolone core, making it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridazine intermediate, followed by the introduction of the pyrazolone core and the fluorophenyl group. Common synthetic methods include condensation reactions, cyclization, and functional group transformations under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry, automated synthesis, and the use of green chemistry principles could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
The compound (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer properties. For instance, derivatives similar to (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one have been shown to inhibit the proliferation of various cancer cell lines. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for their antimicrobial properties. The incorporation of triazole rings has been linked to enhanced activity against bacterial strains and fungi. For instance, certain pyrazole derivatives have shown efficacy against resistant strains of bacteria .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. Triazole derivatives are known to inhibit enzymes like carbonic anhydrase and various kinases, which are critical in cancer progression and other diseases. This inhibition can lead to decreased tumor growth and improved therapeutic outcomes .
In Vivo Studies
Preclinical studies involving animal models have suggested that this compound exhibits favorable pharmacokinetic properties, including good absorption and distribution. These studies are crucial for evaluating the therapeutic potential of the compound in clinical settings.
Toxicity Assessments
Toxicological evaluations are essential to determine the safety profile of this compound. Initial assessments indicate low toxicity levels compared to existing chemotherapeutic agents, making it a promising candidate for further development .
Mechanism of Action
The mechanism of action of (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Affitope AD01
Uniqueness
Compared to similar compounds, (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one stands out due to its unique combination of functional groups and structural features. This uniqueness may confer specific biological activities and chemical reactivity that are not observed in other compounds.
Biological Activity
The compound (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl-2-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one belongs to a class of pyrazolone derivatives that have shown a diverse range of biological activities. This article explores its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, antitumor, and other significant biological activities.
Overview of Pyrazolone Derivatives
Pyrazolone derivatives are recognized for their extensive pharmacological profiles. They have been documented to possess various biological activities including:
The core pyrazolone structure is pivotal in mediating these effects through various mechanisms, often involving the inhibition of specific enzymes or pathways related to inflammation and cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolone derivatives. The biological activity can be influenced by several factors including:
- Substituents on the Pyrazolone Ring :
- Positioning of Functional Groups :
Table 1: Summary of Biological Activities of Pyrazolone Derivatives
Anti-inflammatory Activity
Research has shown that pyrazolone derivatives exhibit significant anti-inflammatory effects. For instance, compounds like (4E)-4-{[(2-fluorophenyl)amino]methylidene}-5-methyl have demonstrated potent inhibition of prostaglandin biosynthesis via cyclooxygenase (COX) inhibition. In a study comparing various derivatives, certain compounds achieved over 80% inhibition compared to standard NSAIDs .
Antimicrobial Activity
The antimicrobial properties of pyrazolone derivatives are notable. Studies indicate that modifications at specific positions enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, the presence of electron-withdrawing groups has been linked to increased antibacterial potency .
Antitumor Activity
Several pyrazolone derivatives have been evaluated for their anticancer potential. Compounds have shown efficacy in inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways associated with cell growth and survival .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, a series of synthesized pyrazolone derivatives were tested for anti-inflammatory activity using an animal model. The results indicated that compounds with a methyl group at the 5-position exhibited superior activity compared to those without this modification.
Case Study 2: Antimicrobial Screening
A comprehensive screening of newly synthesized pyrazolone derivatives against common bacterial strains revealed that specific substitutions led to enhanced antimicrobial activity. Notably, compounds with halogen groups showed higher efficacy compared to their non-halogenated counterparts.
Properties
Molecular Formula |
C17H14FN7O |
---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)iminomethyl]-5-methyl-2-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H14FN7O/c1-10-12(9-19-14-6-4-3-5-13(14)18)17(26)25(22-10)16-8-7-15-21-20-11(2)24(15)23-16/h3-9,22H,1-2H3 |
InChI Key |
DEDFOBZPXHVHQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NN3C(=NN=C3C=C2)C)C=NC4=CC=CC=C4F |
Origin of Product |
United States |
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